Patellamide B
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Overview
Description
Patellamide B is a cyclic peptide.
Scientific Research Applications
Synthesis and Structure Reassignment
Patellamides B, derived from marine tunicates, have been synthesized using specific reagents like diphenyl phosphorazidate (DPPA) and diethyl phosphorocyanidate (DEPC). These syntheses led to a reassessment of their structural properties, showcasing their complexity and uniqueness in organic chemistry (Hamada, Shibata, & Shioiri, 1985).
Cytotoxic Properties
Patellamide B exhibits cytotoxic properties, which are pivotal in cancer research and drug development. Studies focusing on its isolation and characterization have contributed to understanding its structure and potential in therapeutic applications (Rashid, Gustafson, Cardellina, & Boyd, 1995).
Biochemical Pathways
Research has unveiled the biosynthetic genes for patellamides, like this compound, in the cyanobacterial symbiont Prochloron didemni. This discovery is significant for understanding the molecular pathways in marine symbiosis and for exploring bioengineering possibilities (Schmidt et al., 2005).
Structural Biology and Biosynthesis
The structural biology of patellamide biosynthesis has been an area of keen interest. Understanding the enzyme activities in the biosynthetic pathways can pave the way for novel applications in biotechnology and pharmacology (Koehnke et al., 2014).
Diversity in Cyanobacterial Symbionts
This compound is part of a diverse library of patellamides produced by cyanobacterial symbionts. This diversity opens up avenues for the genetic synthesis of novel compounds with potential pharmaceutical applications (Donia et al., 2006).
Potential Functional Roles
The functional roles of patellamides in symbiotic relationships, such as in the ascidian-Prochloron symbiosis, have been a topic of research, contributing to our understanding of ecological interactions and the potential biotechnological applications of these compounds (Baur, Kühl, Comba, & Behrendt, 2022).
Properties
Molecular Formula |
C38H48N8O6S2 |
---|---|
Molecular Weight |
777 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-19(4)28-36-46-30(22(7)52-36)34(50)41-25(15-23-12-10-9-11-13-23)38-43-26(17-54-38)31(47)40-24(14-18(2)3)35-45-29(21(6)51-35)33(49)39-20(5)37-42-27(16-53-37)32(48)44-28/h9-13,16-22,24-25,28-30H,8,14-15H2,1-7H3,(H,39,49)(H,40,47)(H,41,50)(H,44,48)/t19-,20+,21+,22+,24-,25+,28-,29-,30-/m0/s1 |
InChI Key |
FDAPKNJHIHKHDM-XGKKPBRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |
Synonyms |
patellamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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